molecular formula C6H11NO2 B8803435 METHYL N,N-DIMETHYLAMINOACRYLATE

METHYL N,N-DIMETHYLAMINOACRYLATE

Cat. No.: B8803435
M. Wt: 129.16 g/mol
InChI Key: MVPDNJQLPITPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N,N-dimethylaminoacrylate is an organic compound with the molecular formula C6H11NO2. It is a derivative of acrylate, where the acrylate group is substituted with a methyl group and an N,N-dimethylamino group. This compound is known for its reactivity and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N,N-dimethylaminoacrylate can be synthesized through several methods. One common method involves the reaction of methyl acrylate with dimethylamine in the presence of a base. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product .

Another method involves the use of radical polymerization techniques. For instance, cyanomethyl dodecyl trithiocarbonate, 2-hydroxyethyl acrylate, and a radical initiator such as azobisisobutyronitrile (AIBN) can be dissolved in methanol and heated to 60°C for several hours to achieve high conversion rates .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These processes utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of advanced catalysts and reaction monitoring systems ensures consistent product quality and minimizes by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl N,N-dimethylaminoacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Polymerization: Radical initiators (e.g., AIBN), solvents (e.g., methanol), elevated temperatures.

    Substitution: Nucleophiles (e.g., halides), solvents (e.g., dichloromethane).

Major Products Formed

    Hydrolysis: Carboxylic acids, dimethylamine.

    Polymerization: Poly(this compound) and copolymers.

    Substitution: Various substituted acrylates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl N,N-dimethylaminoacrylate primarily involves its reactivity as an acrylate derivative. The ester linkage and the N,N-dimethylamino group are key functional groups that participate in various chemical reactions. In polymerization reactions, the acrylate group undergoes radical polymerization to form long polymer chains. The N,N-dimethylamino group can interact with other molecules through hydrogen bonding and nucleophilic substitution, influencing the physical and chemical properties of the resulting polymers .

Comparison with Similar Compounds

Methyl N,N-dimethylaminoacrylate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form various polymers make it a valuable tool in scientific research and industrial production.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl 3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C6H11NO2/c1-7(2)5-4-6(8)9-3/h4-5H,1-3H3

InChI Key

MVPDNJQLPITPIX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)OC

Origin of Product

United States

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